4-CHLORO-DL-HOMOPHENYLALANINE
Overview
Description
4-Chloro-DL-homophenylalanine is a synthetic amino acid derivative with the chemical formula C10H12ClNO2 It is also known by its IUPAC name, 2-amino-4-(4-chlorophenyl)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-DL-homophenylalanine typically involves the chlorination of DL-homophenylalanine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-DL-homophenylalanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
4-Chloro-DL-homophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on enzyme activity and protein synthesis.
Medicine: Investigated for potential therapeutic uses, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 4-Chloro-DL-homophenylalanine involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of tryptophan hydroxylase, thereby affecting the synthesis of serotonin. This inhibition can lead to various physiological effects, including modulation of neurotransmitter levels and potential therapeutic benefits .
Comparison with Similar Compounds
4-Chloro-DL-phenylalanine: Another chlorinated amino acid with similar structural properties but different biological activities.
DL-4-Chlorophenylalanine: Known for its use as a pharmaceutical intermediate and its role in biochemical research.
Uniqueness: Its ability to inhibit tryptophan hydroxylase distinguishes it from other similar compounds, making it a valuable tool in biochemical and medical research .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBLNVPEAFNGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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